Cas no 1806332-57-9 (2-Fluoro-3-methyl-4-(trifluoromethyl)aniline)

2-Fluoro-3-methyl-4-(trifluoromethyl)aniline is a fluorinated aromatic amine with a molecular formula of C8H7F4N. This compound features a trifluoromethyl group and a fluorine atom on the benzene ring, along with a methyl substituent, enhancing its electron-withdrawing properties and steric effects. Its structural characteristics make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring selective reactivity. The presence of multiple fluorine atoms improves metabolic stability and lipophilicity, which can be advantageous in drug design. The compound is typically handled under controlled conditions due to its amine functionality and potential sensitivity to oxidation. Suitable for use in cross-coupling reactions and other fine chemical applications.
2-Fluoro-3-methyl-4-(trifluoromethyl)aniline structure
1806332-57-9 structure
Product Name:2-Fluoro-3-methyl-4-(trifluoromethyl)aniline
CAS No:1806332-57-9
MF:C8H7F4N
MW:193.141495943069
CID:5005201
Update Time:2025-05-22

2-Fluoro-3-methyl-4-(trifluoromethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-3-methyl-4-(trifluoromethyl)aniline
    • Inchi: 1S/C8H7F4N/c1-4-5(8(10,11)12)2-3-6(13)7(4)9/h2-3H,13H2,1H3
    • InChI Key: SLWMRNCFMLWGSW-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(C(F)(F)F)=C1C)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 180
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26

2-Fluoro-3-methyl-4-(trifluoromethyl)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A010009170-1g
2-Fluoro-3-methyl-4-(trifluoromethyl)aniline
1806332-57-9 97%
1g
1,504.90 USD 2021-07-06

Additional information on 2-Fluoro-3-methyl-4-(trifluoromethyl)aniline

Recent Advances in the Study of 2-Fluoro-3-methyl-4-(trifluoromethyl)aniline (CAS: 1806332-57-9) and Its Applications in Chemical Biology and Pharmaceutical Research

2-Fluoro-3-methyl-4-(trifluoromethyl)aniline (CAS: 1806332-57-9) is a fluorinated aniline derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and fluorine substituents, serves as a versatile building block in the synthesis of bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The presence of fluorine atoms enhances the metabolic stability and bioavailability of derived compounds, making it a valuable scaffold in medicinal chemistry.

One of the key areas of research involving 2-Fluoro-3-methyl-4-(trifluoromethyl)aniline is its role in the synthesis of small-molecule inhibitors targeting protein kinases. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Recent publications have demonstrated the efficacy of derivatives of this compound in inhibiting specific kinase targets, with promising results in preclinical models. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's use in developing selective inhibitors for the JAK-STAT pathway, which is relevant to autoimmune diseases.

In addition to its applications in kinase inhibition, 2-Fluoro-3-methyl-4-(trifluoromethyl)aniline has been investigated for its potential in agrochemical research. The trifluoromethyl group is known to confer pesticidal activity, and recent work has explored the synthesis of novel herbicides and fungicides based on this scaffold. A 2022 report in the journal Bioorganic & Medicinal Chemistry Letters detailed the synthesis and biological evaluation of several derivatives, showing significant activity against common plant pathogens. These findings underscore the compound's versatility beyond pharmaceutical applications.

The synthetic routes to 2-Fluoro-3-methyl-4-(trifluoromethyl)aniline have also been a focus of recent research. Advances in catalytic fluorination and trifluoromethylation techniques have enabled more efficient and scalable production of this compound. A 2023 study in Organic Process Research & Development described a novel catalytic system for the selective fluorination of aniline derivatives, which could streamline the manufacturing process for this and related compounds. Such methodological improvements are critical for meeting the growing demand for fluorinated building blocks in drug discovery and other industries.

Looking ahead, the potential of 2-Fluoro-3-methyl-4-(trifluoromethyl)aniline in drug discovery and chemical biology remains largely untapped. Future research directions may include the exploration of its use in covalent inhibitor design, where the fluorine atom could serve as a leaving group in targeted covalent modifications. Additionally, its application in the development of PET (positron emission tomography) tracers is an emerging area of interest, given the importance of fluorine-18 in radiopharmaceuticals. Continued interdisciplinary collaboration between chemists, biologists, and pharmacologists will be essential to fully realize the potential of this compound.

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